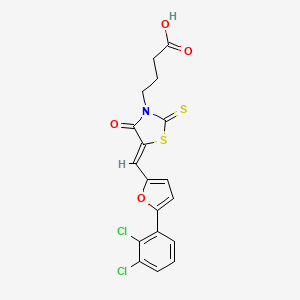

(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

描述

属性

IUPAC Name |

4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKLJYLKOLVHW-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of thioxothiazolidin derivatives, including the target compound, typically involves multi-step organic reactions. The process often starts with the formation of a thiazolidinone structure followed by modifications to introduce furan and butanoic acid moieties. The incorporation of the 2,3-dichlorophenyl group enhances the compound's biological activity.

Biological Activity

The biological activity of (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has been evaluated across various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. For instance:

- Antibacterial Efficacy : Compounds similar to (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have shown activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis .

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Staphylococcus epidermidis | 16 - 32 |

| Bacillus subtilis | Not effective |

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. A related study showed that thioxothiazolidin derivatives significantly reduced levels of inflammatory cytokines such as TNF-α and IFN-γ in vitro .

Anticancer Activity

Several studies have explored the anticancer potential of thioxothiazolidins:

- Cell Proliferation Inhibition : In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation in various human cancer cell lines (A549, PC-3, HepG2), with IC50 values ranging from 7.0 to 20.3 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 7.0 |

| PC-3 | 15.0 |

| HepG2 | 20.3 |

The proposed mechanisms behind the biological activities include:

- Inhibition of Enzymatic Targets : The compound has been shown to inhibit specific proteases linked to various diseases, including viral infections .

Case Studies

- Case Study on Antimicrobial Efficacy : In a study focused on the antimicrobial effects of thioxothiazolidin derivatives, it was found that compounds exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .

- Case Study on Anticancer Properties : Another investigation highlighted that these compounds could modulate microtubule dynamics in cancer cells, leading to apoptosis .

科学研究应用

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the condensation of 2,3-dichlorophenyl furan derivatives with thiazolidinone frameworks. The synthesis typically involves the following steps:

- Formation of the Thiazolidinone Core : The initial step involves the formation of the thiazolidinone structure through cyclization reactions.

- Methylene Bridge Formation : The introduction of the furan moiety occurs via a methylene bridge, which is crucial for the biological activity of the compound.

- Final Coupling : The final step involves coupling with butanoic acid to yield the target compound.

Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

One of the most notable applications of (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is its antibacterial properties. Studies have demonstrated that this compound exhibits significant activity against various Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values range from 2 to 4 µg/mL, indicating potent antibacterial efficacy .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has shown promise as an anti-inflammatory agent. Molecular docking studies indicate that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

In a study focusing on the antibacterial properties of various thiazolidinone derivatives, (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid was assessed against clinical isolates of Staphylococcus aureus. Results indicated that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant bacterial infections .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on glioblastoma cell lines. The results revealed significant reductions in cell viability and increased rates of apoptosis, indicating that (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could serve as a lead compound for developing new cancer therapies .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (): Shares the thiazolidinone core and butanoic acid chain but substitutes the dichlorophenyl-furan group with a 4-allyloxyphenyl substituent.

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (): Features dual methoxyphenyl groups and a hydrazone linkage. The absence of a carboxylic acid chain reduces solubility compared to the target compound.

Physicochemical Properties

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl) enhance binding to insect acetylcholinesterase, while electron-donating groups (e.g., methoxy) favor antioxidant activity .

Stereochemistry: The Z-configuration is critical for bioactivity; E-isomers of similar thiazolidinones show reduced efficacy .

Delivery Systems : Hydrogel-based platforms () could optimize the sustained release of such compounds in agricultural or therapeutic settings .

Notes

- Applications: Potential use in integrated pest management (IPM) or as a lead compound for antimicrobial drug development.

- Safety : Chlorinated aromatic groups may raise environmental persistence concerns, requiring ecotoxicological studies.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

Methodological Answer: The synthesis typically involves a multi-step process:

Knoevenagel Condensation : Reacting 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under reflux in acetic acid/DMF (3:1 v/v) at 80–90°C for 2–4 hours .

Thiazolidinone Ring Formation : Using chloroacetic acid and sodium acetate as catalysts, with reaction times optimized to 3–5 hours for maximal yield (65–78%) .

Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .

Q. Key Variables to Optimize :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–90°C | Higher yields but risk of by-products above 90°C |

| Solvent | Acetic acid/DMF (3:1) | Balances polarity and solubility |

| Reaction Time | 3–5 hours | Shorter times reduce yield; longer times degrade product |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (Z)-isomer configuration via coupling constants (e.g., J = 12–14 Hz for exocyclic double bonds) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- FT-IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C-S), and 1610–1630 cm⁻¹ (C=N) validate functional groups .

Q. Common Analytical Challenges :

- Isomer Separation : Use chiral columns (e.g., Chiralpak IA) to distinguish (Z) and (E) isomers .

- Degradation Monitoring : Stability studies under UV light and humidity (ICH guidelines) identify degradation pathways .

Q. How can researchers address solubility limitations for in vitro bioassays?

Methodological Answer:

- Solvent Systems : DMSO (0.1–1% v/v) is preferred for stock solutions; dilute in PBS or cell culture media (pH 7.4) to avoid precipitation .

- Surfactants : Polysorbate-80 (0.01% w/v) enhances solubility in aqueous buffers .

- Prodrug Derivatization : Esterification of the carboxylic acid group improves lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. What in vitro and in vivo assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Target : Thymidylate synthase (IC₅₀ determination via spectrophotometric monitoring of dUMP conversion) .

- Protocol : Pre-incubate compound with enzyme (30 min, 37°C), then measure absorbance at 340 nm .

- Anticancer Activity :

- In Vivo Models : Xenograft mice (dose: 20–50 mg/kg/day, oral) with tumor volume monitoring .

Q. Data Interpretation Tips :

- Compare results with positive controls (e.g., 5-FU for anticancer assays) .

- Use nonlinear regression (GraphPad Prism) for dose-response curves .

Q. How can researchers investigate the molecular mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or COX-2 active sites (PDB IDs: 2PRG, 1CX2) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized targets (e.g., recombinant enzymes) .

- siRNA Knockdown : Silence suspected targets (e.g., NF-κB) in cell lines to confirm pathway involvement .

Q. Key Findings from Prior Studies :

| Target | Interaction | Biological Effect |

|---|---|---|

| PPAR-γ | Hydrogen bonding with C=O and thioxo groups | Anti-diabetic activity |

| COX-2 | Hydrophobic interactions with dichlorophenyl moiety | Anti-inflammatory effects |

Q. How should conflicting data on biological activity be resolved?

Methodological Answer:

Q. Case Study Example :

- Contradiction : A study reported IC₅₀ = 15 µM (HeLa), while another found IC₅₀ = 45 µM .

- Resolution : Variability traced to differences in DMSO concentration (1% vs. 0.1%), affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。